Octachlorodibenzo-P-dioxin

Description

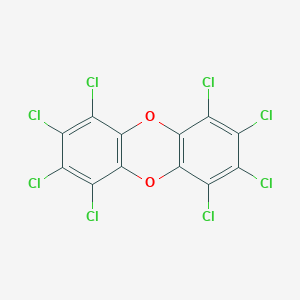

1,2,3,4,6,7,8,9-Octachlorodibenzo-p-dioxin is a polychlorinated dibenzodioxine.

Octachlorodibenzo-p-dioxins are chlorinated dibenzo-p-dioxin (CDD) congeners. CDDs are a class of manufactured chemicals that consist of dioxin skeletel structures with chlorine substituents. They are also persistent organic pollutants (POPs), thus their production is regulated in most areas. Dioxins occur as by-products from the manufacture of organochlorides, the bleaching of paper, chlorination by waste and drinking water treatment plants, municipal solid waste and industrial incinerators, and natural sources such as volcanoes and forest fires. (L177, L178)

RN given refers to unlabeled parent cpd

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12Cl8O2/c13-1-2(14)6(18)10-9(5(1)17)21-11-7(19)3(15)4(16)8(20)12(11)22-10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOIBFBMSLDGNHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12Cl8O2 | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4025799 | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Octachlorodibenzo-p-dioxin appears as colorless crystals or white crystalline solid. (NTP, 1992), Colorless or white solid; [CAMEO] | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6426 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility (g/l): acetic acid 0.048; anisole 1.730; chloroform 0.562; ortho-dichlorobenzene 1.832; dioxane 0.384; diphenyl oxide 0.841; pyridine 0.400; xylene 3.575., In water, 4.00X10-7 mg/l @ 20 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.25X10-13 mm Hg @ 25 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals or needles from trichlorobenzene | |

CAS No. |

3268-87-9 | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3268-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003268879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OCDD | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4025799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,7,8,9-octachlorodibenzo-p-dioxin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW59P10266 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

626 °F (NTP, 1992), 330-332 °C | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20807 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | OCTACHLORODIBENZO-P-DIOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6480 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Physicochemical Properties of Octachlorodibenzo-p-dioxin (OCDD): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of octachlorodibenzo-p-dioxin (OCDD), a persistent environmental pollutant. The information is presented to support research, risk assessment, and the development of potential remediation strategies. All quantitative data is summarized for clarity, and detailed experimental protocols for key property determination are provided.

Core Physicochemical Data

This compound (OCDD) is a fully chlorinated dibenzo-p-dioxin, existing as a colorless crystalline solid at standard conditions.[1] Its high degree of chlorination significantly influences its physical and chemical characteristics, leading to very low water solubility and vapor pressure, and a high octanol-water partition coefficient. These properties contribute to its environmental persistence and bioaccumulation potential.[2][3]

Quantitative Physicochemical Properties of OCDD

| Property | Value | Units | Conditions | Reference(s) |

| Molecular Formula | C₁₂Cl₈O₂ | - | - | [1] |

| Molecular Weight | 459.7 | g/mol | - | [1] |

| Melting Point | 330-332 | °C | - | [1] |

| Water Solubility | 4.00 x 10⁻⁷ | mg/L | 25 °C | [1] |

| Vapor Pressure | 8.25 x 10⁻¹³ | mm Hg | 25 °C | [1] |

| 2.06 x 10⁻⁸ | Torr | 25 °C | [4] | |

| Octanol-Water Partition Coefficient (log Kₒw) | 8.20 | - | 25 °C | [1] |

| Henry's Law Constant | 6.7 x 10⁻⁶ | atm·m³/mol | 25 °C (Estimated) | [1] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of hydrophobic compounds like OCDD are crucial for obtaining reliable and reproducible data. The following sections outline the principles and steps for three critical experimental procedures.

Determination of Water Solubility: Generator Column Method

The generator column method is a reliable technique for measuring the aqueous solubility of hydrophobic substances, minimizing issues like emulsion formation that can occur with shake-flask methods.[5]

Principle: A solid support in a column is coated with the test substance (OCDD). Water is then passed through the column at a controlled flow rate. The water becomes saturated with the solute as it passes through the column. The concentration of the solute in the eluted water is then determined, representing its water solubility.[5][6]

Methodology:

-

Column Preparation:

-

A solid support material (e.g., glass beads or a suitable chromatographic packing) is coated with an excess of OCDD.[5] This is typically achieved by dissolving the OCDD in a volatile solvent, mixing it with the support material, and then evaporating the solvent.

-

The coated support is packed into a chromatographic column.

-

-

Equilibration:

-

High-purity water is pumped through the generator column at a slow, constant flow rate.[5]

-

The temperature of the column is precisely controlled, typically at 25 °C.

-

-

Sample Collection and Analysis:

-

The aqueous effluent from the column, which is a saturated solution of OCDD, is collected.

-

To concentrate the analyte from the aqueous solution, the effluent is passed through an extractor column containing a solid phase extraction (SPE) material.[5][6]

-

The OCDD is then eluted from the extractor column with a suitable organic solvent.

-

The concentration of OCDD in the eluate is determined using a sensitive analytical technique such as gas chromatography-mass spectrometry (GC-MS).[6]

-

-

Calculation:

-

The water solubility is calculated from the mass of OCDD collected and the volume of water passed through the generator column.

-

Determination of Vapor Pressure: Spinning Rotor Gauge Method

For substances with very low vapor pressures like OCDD, the spinning rotor gauge method offers high sensitivity and accuracy.[7]

Principle: This method measures the deceleration of a magnetically levitated spinning steel ball within a vacuum chamber containing the sample. The deceleration rate is proportional to the gas density, and therefore the vapor pressure of the substance.[7][8]

Methodology:

-

Apparatus Setup:

-

A sample of OCDD is placed in a temperature-controlled sample chamber connected to a high-vacuum system equipped with a spinning rotor gauge.[7]

-

A steel ball is magnetically levitated within the gauge head.

-

-

Measurement Procedure:

-

The system is evacuated to a high vacuum to remove background gases.

-

The steel ball is accelerated to a high rotational speed (e.g., around 400 revolutions per second) using a rotating magnetic field.[9]

-

The driving field is then switched off, and the ball decelerates due to friction with the gas molecules from the sublimating OCDD.

-

The rate of deceleration of the rotor is precisely measured.

-

-

Data Analysis:

-

The vapor pressure is calculated from the measured deceleration rate, taking into account the properties of the rotor and the gas.

-

Measurements are typically performed at several temperatures to establish the temperature dependence of the vapor pressure.

-

Determination of Octanol-Water Partition Coefficient (log Kₒw): Shake-Flask Method

The shake-flask method is a traditional and straightforward approach for determining the octanol-water partition coefficient.

Principle: A solution of the test substance is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the substance in the octanol (B41247) phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (Kₒw).[1][10]

Methodology:

-

Preparation:

-

Prepare a stock solution of OCDD in a suitable solvent.

-

Pre-saturate n-octanol with water and water with n-octanol.

-

-

Partitioning:

-

A known volume of the OCDD stock solution is added to a mixture of the pre-saturated n-octanol and water in a separation funnel or vial.

-

The mixture is shaken vigorously for a set period to allow for thorough mixing and partitioning of the OCDD between the two phases.[10]

-

The mixture is then allowed to stand undisturbed until the two phases have completely separated. Centrifugation can be used to aid in the separation.[1]

-

-

Analysis:

-

Aliquots are carefully taken from both the n-octanol and the aqueous phases.

-

The concentration of OCDD in each phase is determined using an appropriate analytical method, such as GC-MS.

-

-

Calculation:

-

The octanol-water partition coefficient (Kₒw) is calculated as the ratio of the concentration of OCDD in the n-octanol phase to its concentration in the aqueous phase.

-

The result is typically expressed as its base-10 logarithm (log Kₒw).

-

Signaling Pathway and Logical Relationships

OCDD, like other dioxin-like compounds, is known to exert its biological effects primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[11][12] The AhR is a ligand-activated transcription factor that regulates the expression of a wide range of genes.[11][12]

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by OCDD.

Pathway Description:

-

Ligand Binding: In the cytoplasm, OCDD binds to the Aryl Hydrocarbon Receptor (AhR), which is part of an inactive protein complex with chaperones such as Hsp90, XAP2, and p23.[11][13]

-

Activation and Translocation: Ligand binding causes a conformational change in the AhR, leading to the dissociation of the chaperone proteins. The activated AhR then translocates into the nucleus.[12][13]

-

Dimerization and DNA Binding: In the nucleus, the activated AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).[11][13]

-

Gene Transcription: This AhR-ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[12][14]

-

Biological Effects: This binding initiates the transcription of various genes, including those encoding for metabolic enzymes like cytochrome P450s (e.g., CYP1A1 and CYP1A2), leading to a cascade of biological and toxicological effects.[2][12]

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. researchgate.net [researchgate.net]

- 4. Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generator Columns and High Pressure Liquid Chromatography for Determining Aqueous Solubilities and Octanol-Water Partition Coefficients of Hydrophobic Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 40 CFR § 799.6786 - TSCA water solubility: Generator column method. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. Spinning Rotor Gauge Technology Explained [sens4.com]

- 9. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 11. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]

- 12. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Auto-induction mechanism of aryl hydrocarbon receptor 2 (AHR2) gene by TCDD-activated AHR1 and AHR2 in the red seabream (Pagrus major) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Environmental Odyssey of Octachlorodibenzodioxin (OCDD): A Technical Guide to its Fate and Transport

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and transport of Octachlorodibenzodioxin (OCDD), a persistent organic pollutant of significant environmental concern. This document details the physicochemical properties, environmental partitioning, degradation pathways, and bioaccumulation potential of OCDD. Experimental protocols for key analytical methods are also provided to support further research and risk assessment.

Physicochemical Properties of OCDD

OCDD is a colorless crystalline solid with extremely low water solubility and high lipophilicity.[1][2][3] These properties are fundamental to its environmental behavior, governing its partitioning between air, water, soil, sediment, and biota.[4] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂Cl₈O₂ | [2] |

| Molecular Weight | 459.7 g/mol | [1] |

| Water Solubility | 4.00 x 10⁻⁷ mg/L | [1] |

| Vapor Pressure | 8.25 x 10⁻¹³ mm Hg | [1] |

| Henry's Law Constant | 6.7 x 10⁻⁶ atm-m³/mol | [1] |

| log Kₒw (Octanol-Water Partition Coefficient) | 8.1 | [1] |

| log Kₒc (Organic Carbon-Water Partition Coefficient) | 6.5 - 7.5 (estimated range) | [5] |

Table 1: Physicochemical Properties of Octachlorodibenzodioxin (OCDD)

Environmental Fate and Transport

The environmental journey of OCDD is characterized by its persistence, low mobility in aqueous systems, and tendency to associate with organic matter in soil and sediment. Its transport is largely dictated by atmospheric deposition and subsequent partitioning in terrestrial and aquatic environments.

Atmospheric Transport and Deposition

OCDD is released into the atmosphere primarily from combustion sources such as municipal waste incineration and industrial processes.[6] Due to its low volatility, it is predominantly associated with particulate matter in the atmosphere.[2] Long-range atmospheric transport of these particles can lead to the widespread distribution of OCDD, even to remote ecosystems.[6] Deposition occurs through both wet and dry processes, with particulate-bound OCDD being a significant contributor to its loading in terrestrial and aquatic systems.[6]

Fate in Soil and Sediment

Upon deposition, OCDD strongly sorbs to the organic fraction of soil and sediment due to its high log Kₒc value.[5] This strong sorption limits its mobility and bioavailability. Leaching into groundwater is generally considered negligible. However, soil erosion and sediment resuspension can act as transport mechanisms for OCDD within aquatic and terrestrial ecosystems. The estimated half-life of OCDD in soil is approximately 14 years, highlighting its significant persistence.[7]

Fate in Water

Due to its extremely low water solubility and high hydrophobicity, dissolved-phase concentrations of OCDD in water are typically very low.[1][2] The majority of OCDD in aquatic systems is found partitioned to suspended particulate matter and bottom sediments.[2] Volatilization from water surfaces is expected to be a slow process, as indicated by its Henry's Law constant.[1]

Degradation Pathways

While OCDD is highly persistent, it can undergo slow degradation through photolytic and biological processes.

Photolysis

Photodegradation of OCDD can occur in the presence of ultraviolet (UV) light. The rate and efficiency of photolysis are highly dependent on the surrounding medium. In organic solvents, the photolytic degradation rate is solvent-specific, with rapid degradation observed in nonpolar solvents like toluene (B28343) and n-hexane, and negligible degradation in polar solvents such as acetonitrile (B52724) and methanol.[8] The proposed mechanism involves a charge-transfer interaction between the excited OCDD molecule and the solvent.[8]

Biodegradation

Biodegradation of OCDD occurs slowly under both aerobic and anaerobic conditions.

-

Anaerobic Biodegradation: Under anaerobic conditions, reductive dechlorination is a key degradation pathway.[9] This process involves the removal of chlorine atoms from the dioxin structure, leading to the formation of less chlorinated and generally less toxic congeners.

-

Aerobic Biodegradation: Aerobic biodegradation of OCDD has been observed to be enhanced by the presence of co-metabolites.[9] Certain bacterial strains, such as Pseudomonas mendocina, have been shown to degrade OCDD.[9]

Bioaccumulation

OCDD has a high potential for bioaccumulation in organisms due to its lipophilicity.[2] However, its large molecular size may hinder its uptake and biomagnification in some food webs. The bioconcentration factor (BCF) is a key parameter used to quantify the accumulation of a chemical in an organism from water.

Experimental Protocols

Determination of Octanol-Water Partition Coefficient (log Kₒw)

The octanol-water partition coefficient is a critical parameter for predicting the environmental partitioning of a chemical. A common method for its determination is the shake-flask method (OECD Guideline 107).

Methodology:

-

Prepare a saturated solution of OCDD in n-octanol.

-

Prepare a saturated solution of OCDD in water.

-

Mix known volumes of the octanol (B41247) and water solutions in a separatory funnel.

-

Shake the funnel for a predetermined period to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate.

-

Carefully collect samples from both the octanol and water phases.

-

Analyze the concentration of OCDD in each phase using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS).

-

Calculate the Kₒw as the ratio of the concentration in the octanol phase to the concentration in the water phase. The logarithm of this value is the log Kₒw.

Soil/Sediment Sorption/Desorption (OECD Guideline 106)

This method is used to determine the sorption of a chemical to soil or sediment.

Methodology:

-

Select and characterize the soil or sediment (e.g., organic carbon content, pH, particle size distribution).

-

Prepare a solution of OCDD in a suitable solvent.

-

Add a known amount of the OCDD solution to a series of vessels containing a known mass of the soil or sediment and a calcium chloride solution.

-

Agitate the vessels for a sufficient time to reach equilibrium.

-

Centrifuge the samples to separate the solid and aqueous phases.

-

Analyze the concentration of OCDD in the aqueous phase.

-

Calculate the amount of OCDD sorbed to the soil/sediment by mass balance.

-

The sorption coefficient (Kd) is calculated as the ratio of the concentration in the solid phase to the concentration in the aqueous phase at equilibrium.

-

The organic carbon-normalized sorption coefficient (Kₒc) can be calculated by dividing Kd by the fraction of organic carbon in the soil/sediment.

Analytical Methods for OCDD in Environmental Samples

The analysis of OCDD in environmental matrices typically involves extraction, cleanup, and instrumental analysis. EPA Method 8290A is a high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) method for the determination of chlorinated dibenzodioxins and dibenzofurans in various matrices.[10][11]

Extraction:

-

Soil/Sediment: Soxhlet extraction with a suitable solvent such as toluene is commonly employed.[11]

-

Water: Liquid-liquid extraction with a non-polar solvent like dichloromethane (B109758) is used.[11]

Cleanup: The crude extracts contain numerous co-extracted interfering compounds that must be removed prior to instrumental analysis. This is typically achieved using a multi-step cleanup procedure involving various column chromatographic techniques (e.g., silica (B1680970) gel, alumina, carbon).

Instrumental Analysis: High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the analysis of OCDD.[10] This technique provides the high selectivity and sensitivity required to detect the very low concentrations of OCDD typically found in environmental samples.

Conclusion

Octachlorodibenzodioxin is a highly persistent and bioaccumulative environmental contaminant. Its fate and transport are primarily governed by its strong affinity for organic matter and its potential for long-range atmospheric transport on particulates. While degradation occurs through photolysis and biodegradation, these processes are slow, leading to its long-term persistence in the environment. Understanding the complex environmental behavior of OCDD is crucial for assessing its risks to ecosystems and human health and for developing effective management and remediation strategies.

References

- 1. This compound | C12Cl8O2 | CID 18636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. rem-main.rem.sfu.ca [rem-main.rem.sfu.ca]

- 5. log KOC - ECETOC [ecetoc.org]

- 6. Atmospheric Transport: HYSPLIT & READY – Air Resources Laboratory [arl.noaa.gov]

- 7. Estimation of OCDD degradation rate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [researchportal.murdoch.edu.au]

- 10. well-labs.com [well-labs.com]

- 11. epa.gov [epa.gov]

sources and formation pathways of octachlorodibenzo-p-dioxin

An In-depth Technical Guide on the Sources and Formation Pathways of Octachlorodibenzo-p-dioxin (OCDD)

Introduction

This compound (OCDD) is a fully chlorinated congener of the polychlorinated dibenzo-p-dioxins (PCDDs), a class of persistent organic pollutants (POPs) of significant environmental and toxicological concern.[1] OCDD is one of the most abundant and widespread PCDD congeners found in various environmental matrices, including air, soil, sediment, and biological tissues.[2][3] Although its toxicity is considered to be significantly lower than that of its most toxic counterpart, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), its persistence, potential for bioaccumulation, and ubiquitous presence necessitate a thorough understanding of its origins and formation mechanisms.[4][5] This technical guide provides a comprehensive overview of the primary sources and detailed formation pathways of OCDD, intended for researchers, scientists, and professionals in drug development and environmental science.

Sources of this compound

OCDD is not produced commercially and its presence in the environment is the result of unintentional formation from both human-related (anthropogenic) and natural processes.[1][6]

Anthropogenic Sources

Anthropogenic activities are the most significant contributors to the environmental burden of OCDD. These sources can be broadly categorized into industrial processes, combustion, and as impurities in chemical products.

Incineration and other high-temperature industrial processes are considered the most important sources of OCDDs to the environment.[3] These processes provide the necessary conditions—reactants, temperature, and catalytic surfaces—for OCDD formation. Key sources include:

-

Waste Incineration: Municipal solid waste, medical waste, and hazardous waste incinerators are major emitters of PCDD/Fs, including OCDD, due to the incomplete combustion of organic matter in the presence of chlorine.[1][3]

-

Metal Smelting and Refining: Secondary metal smelting and refining processes, particularly those involving copper, can generate significant amounts of PCDD/Fs.[7][8] Copper acts as a catalyst in the formation reactions.[9]

-

Cement Kilns: The high temperatures and presence of chlorine and organic matter in raw materials and fuels can lead to OCDD formation in cement kilns.[3]

-

Fossil Fuel and Wood Combustion: The burning of coal, oil, and wood in industrial boilers, power plants, and residential heating systems releases a mixture of PCDD congeners, with OCDD often being a dominant one.[3]

-

Pulp and Paper Industry: The historical use of chlorine for bleaching pulp was a significant source of PCDD/Fs in wastewater and sludge.[1][8]

Table 1: OCDD Concentrations from Various Anthropogenic Sources

| Source Category | Sample Matrix | OCDD Concentration Range | Reference(s) |

| Municipal Waste Incineration | Fly Ash | 0.0098 - 0.0222 ng/g | [10] |

| Sinter Plant | Fly Ash | Varies with temperature and time | [11] |

| Industrial Area (Ambient Air) | Air | 0.3 - 133 pg/m³ (Total CDDs) | [3] |

| Urban Area (Ambient Air) | Air | Mean of 2.883 pg/m³ | [3] |

| Coal and Sewage Sludge Co-combustion | Fly Ash | 0.0456 ng/g (11% of total PCDDs) | [12] |

OCDD can be present as an unintended contaminant in certain chlorinated chemical products.

-

Pentachlorophenol (B1679276) (PCP): PCP, a wood preservative and pesticide, is known to contain significant levels of OCDD as an impurity, with concentrations reported to range from 575 to 2510 mg/kg.[6]

-

Herbicides and Pesticides: Other chlorinated pesticides and herbicides can also contain trace amounts of OCDD and its precursors.[4] The exposure of these precursor-laden pesticides to sunlight can also lead to the formation of OCDD.[4]

Natural Sources

While anthropogenic sources are dominant, natural processes also contribute to the background levels of OCDD in the environment.

-

Forest Fires and Volcanic Eruptions: Natural combustion events like forest fires and volcanic activity can produce PCDD/Fs, including OCDD.[1][13]

-

Formation in Soils and Clays: Research has demonstrated that OCDD can be formed naturally in soils and ancient clay deposits.[13][14] This abiotic formation involves clay-mediated reactions of precursor compounds like chlorophenols.[13][14] This discovery helps to explain the presence of OCDD in prehistoric sediments and rural soils far from industrial sources.[14]

Formation Pathways of this compound

The formation of OCDD can occur through several chemical pathways, primarily categorized as precursor-mediated formation and de novo synthesis. These reactions are typically catalyzed and occur under specific temperature ranges.

Precursor-Mediated Formation

This pathway involves the chemical transformation of structurally related precursor compounds into the dioxin skeleton. For OCDD, the primary precursor is pentachlorophenol (PCP). The reaction is thought to proceed via the condensation of two chlorophenol molecules.[14][15] This process can be initiated by heat or catalyzed by metal ions, particularly copper.[9] For instance, studies have shown that pentachlorophenol radical cations generated on Fe(III)-montmorillonite, a type of clay, can initiate the formation of OCDD.[14]

Caption: Precursor-mediated formation of OCDD from pentachlorophenol.

De Novo Synthesis

De novo synthesis is a major formation pathway in combustion systems, occurring at temperatures between 250°C and 450°C.[9][16] This process involves the formation of PCDD/Fs from elemental carbon in the presence of a chlorine source, oxygen, and a metal catalyst (e.g., copper chloride) on the surface of fly ash particles.[11][15] The reaction is believed to proceed through the oxidation and chlorination of the carbonaceous matrix of the fly ash, leading to the formation of the dioxin structure.[15] Studies have shown that de novo synthesis can be sufficient to explain the formation of polychlorinated dibenzofurans (PCDFs) in some industrial processes, but precursor pathways must also play a role for PCDD formation.[11]

Caption: De novo synthesis of OCDD on a fly ash particle surface.

Other Formation Pathways

-

Photochemical Formation: Ultraviolet (UV) light from the sun can mediate the formation of PCDD/Fs from precursors found in chlorinated pesticides. This pathway is particularly relevant for OCDD formation in the environment.[4]

-

In Vivo Formation: Studies in rats have shown that OCDD can be formed in vivo from the conversion of a predioxin, nonachloro-2-phenoxyphenol, though not from pentachlorophenol directly.[17] The conversion rate was found to be dependent on the amount of predioxin and OCDD already present in the diet.[17]

Experimental Methodologies

The study of OCDD sources and formation requires sophisticated analytical techniques and controlled laboratory experiments.

Analysis of OCDD in Environmental Samples

The standard method for the quantitative analysis of OCDD in environmental samples like soil, sediment, fly ash, and biological tissues involves high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[18]

-

Sample Collection and Fortification: Samples are collected and spiked with a mixture of ¹³C-labeled internal standards, including ¹³C-OCDD, to monitor procedural performance.

-

Extraction: The target analytes are extracted from the sample matrix. Soxhlet extraction using a solvent like toluene (B28343) is a common method.[18]

-

Clean-up: The raw extract contains numerous interfering compounds that must be removed. This is a multi-step process often involving column chromatography with various adsorbents like silica (B1680970) gel, alumina, and activated carbon.[18] This step is crucial for isolating the PCDD/Fs from other compounds like PCBs.

-

Concentration: The purified extract is concentrated to a small volume.

-

Instrumental Analysis: The final extract is analyzed by HRGC/HRMS. The instrument is operated in the selected ion monitoring (SIM) mode to achieve the required sensitivity and selectivity for detecting OCDD at trace levels.

-

Quantification: The concentration of native OCDD is calculated by comparing its response to the corresponding ¹³C-labeled internal standard.

Caption: General experimental workflow for the analysis of OCDD.

Laboratory Studies on OCDD Formation

To investigate formation pathways, laboratory experiments are conducted under controlled conditions that simulate those found in industrial processes.

-

Fly Ash Preparation: A sample of fly ash from a relevant source (e.g., a municipal waste incinerator) is used.[11] It may be treated to remove native PCDD/Fs and carbon before being doped with a known amount of activated carbon.

-

Experimental Setup: The prepared fly ash is placed in a tube furnace or a similar reactor that allows for precise control of temperature and gas flow.[11]

-

Reaction: A controlled flow of gas (e.g., air or a mixture of O₂, N₂, and HCl) is passed through the fly ash bed.[11] The furnace is heated to a specific temperature (typically in the 250-450°C range) for a set duration (e.g., 30 minutes to 6 hours).[11]

-

Sample Collection: After the reaction, the fly ash is cooled, and the newly formed PCDD/Fs are collected.

-

Analysis: The amount of OCDD formed is quantified using the HRGC/HRMS method described in Section 3.1.

Conclusion

This compound is an environmentally significant pollutant originating from a wide array of anthropogenic and natural sources. The primary sources are high-temperature industrial and combustion processes, where OCDD is formed through precursor-mediated pathways, principally from pentachlorophenol, and via de novo synthesis on fly ash particles. Natural formation in soils and as a result of forest fires also contributes to its ubiquitous presence. Understanding these diverse sources and complex formation mechanisms is critical for developing effective strategies to mitigate OCDD emissions, control human exposure, and remediate contaminated environments. Further research is needed to better quantify the relative contributions of different sources and to refine the kinetic and mechanistic models of its formation under various environmental and industrial conditions.

References

- 1. Dioxins [who.int]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlorinated Dibenzo-p-Dioxins - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Octachlorodibenzodioxin - Wikipedia [en.wikipedia.org]

- 5. Dioxin-like effects observed in male rats following exposure to this compound (OCDD) during a 13-week study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C12Cl8O2 | CID 18636 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sources of Dioxins and Dioxin-like Compounds in the Environment - Dioxins and Dioxin-like Compounds in the Food Supply - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aaqr.org [aaqr.org]

- 11. De novo synthesis of polychlorinated dibenzo-p-dioxins and dibenzofurans on fly ash from a sintering process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. aaqr.org [aaqr.org]

- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 14. Natural synthesis of polychlorinated dibenzo-p-dioxins in soils - MICHIGAN STATE UNIV [portal.nifa.usda.gov]

- 15. researchgate.net [researchgate.net]

- 16. diva-portal.org [diva-portal.org]

- 17. An investigation of the in vivo formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Toxicology of Octachlorodibenzo-p-dioxin: A Technical Guide for Researchers

An in-depth examination of the toxicological profile, mechanisms of action, and health effects of Octachlorodibenzo-p-dioxin (OCDD), prepared for researchers, scientists, and drug development professionals.

This compound (OCDD) is a ubiquitous and persistent environmental contaminant belonging to the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) class of compounds. While considered less potent than its notorious counterpart, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the chronic exposure and bioaccumulative potential of OCDD necessitate a thorough understanding of its toxicological implications. This technical guide synthesizes key findings on the toxicology and health effects of OCDD, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Core Toxicological Data

The toxicological assessment of OCDD is multifaceted, encompassing its toxicokinetics, dose-response relationships, and specific biochemical effects. The following tables summarize critical quantitative data derived from key experimental studies.

Table 1: Toxicokinetic Parameters of this compound in Male Fischer 344 Rats

| Parameter | Route of Administration | Dose | Value | Reference |

| Absorption | Oral (gavage) | 50 µg/kg | <10% of administered dose | [1] |

| Oral (gavage) | 500 µg/kg | <10% of administered dose | [1] | |

| Oral (gavage) | 5000 µg/kg | <10% of administered dose | [1] | |

| Primary Route of Elimination | Intravenous and Oral | 50 - 5000 µg/kg | Feces | [1][2] |

| Whole-Body Half-Life | Intravenous | 50 µg/kg | 3 to 5 months | [1] |

| Major Tissue Depot | Intravenous and Oral | 50 - 5000 µg/kg | Liver | [1][3] |

| Secondary Tissue Depot | Intravenous and Oral | 50 - 5000 µg/kg | Adipose Tissue and Skin | [1][3] |

Table 2: Biochemical Effects of Subchronic Oral Exposure to this compound in Male Fischer 344 Rats (50 µg/kg/day, 5 days/week)

| Parameter | Duration of Exposure | Observation | Fold Change vs. Control | Reference |

| 7-Ethoxyresorufin-O-deethylase (EROD) Activity | 65 doses (13 weeks) | Elevated | 40-fold increase | [3] |

| Total Cytochrome P-450 Content | 65 doses (13 weeks) | Elevated | Doubled | [3] |

| Soret Maximum of CO-reduced Complex | 65 doses (13 weeks) | Blue-shift | 2-nm shift | [3] |

| Liver Histopathology | 65 doses (13 weeks) | Cytoplasmic fatty vacuolization | - | [3] |

Table 3: Toxic Equivalency Factor (TEF)

| Compound | TEF | Reference |

| This compound (OCDD) | 0.0003 | [WHO 2005] |

Key Signaling Pathway: The Aryl Hydrocarbon Receptor (AhR)

The toxic effects of OCDD, like other dioxin-like compounds, are primarily mediated through the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][4][5][6] The binding of OCDD to the AhR initiates a cascade of molecular events leading to altered gene expression and subsequent toxic responses.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings. The following sections outline the protocols for key experiments cited in the literature.

Protocol 1: In Vivo Toxicokinetic Study in Male Fischer 344 Rats

Objective: To determine the absorption, distribution, metabolism, and excretion of OCDD following oral and intravenous administration.

Methodology:

-

Housing: Animals are housed in individual metabolism cages to allow for the separate collection of urine and feces.[1]

-

Test Substance: Radiolabeled [14C]OCDD is used to facilitate tracking and quantification.

-

Dosing:

-

Sample Collection:

-

Sample Analysis:

-

Radioactivity in urine, feces, bile, and tissues is quantified using liquid scintillation counting.

-

Tissue samples are homogenized and analyzed to determine the concentration of [14C]OCDD.

-

-

Data Analysis: The data are used to calculate absorption rates, elimination half-life, and tissue distribution percentages.

Protocol 2: 13-Week Subchronic Oral Toxicity Study in Male Fischer 344 Rats

Objective: To assess the toxic effects of repeated oral exposure to OCDD.

Methodology:

-

Animal Model: Male Fischer 344 rats.[3]

-

Test Substance: [14C]OCDD administered by gavage.

-

Dosing Regimen: Animals are treated with 50 µg/kg [14C]OCDD once a day, 5 days a week, for 10, 20, 40, or 65 doses.[3]

-

Termination: Animals are euthanized 3 days after the final dose.[3]

-

Endpoints Measured:

Analytical Workflow for OCDD in Biological Samples

The accurate quantification of OCDD in complex biological matrices requires a robust analytical workflow, typically involving extraction, cleanup, and instrumental analysis. EPA Method 1613 provides a standardized approach for the analysis of chlorinated dioxins and furans.[5][7]

Health Effects and Risk Assessment

While OCDD is less acutely toxic than TCDD, its persistence and potential for bioaccumulation raise concerns about the health risks associated with chronic, low-level exposure.[3] The primary mechanism of toxicity involves the activation of the AhR signaling pathway, which can lead to a range of adverse health effects, including:

-

Hepatotoxicity: Subchronic exposure to OCDD has been shown to cause liver damage in animal models, including fatty vacuolization and alterations in hepatic enzyme activity.[3]

-

Endocrine Disruption: Dioxin-like compounds are known to interfere with hormone signaling pathways.

-

Carcinogenicity: While the carcinogenic potential of OCDD itself is not as well-characterized as that of TCDD, dioxins as a class are considered carcinogenic. The International Agency for Research on Cancer (IARC) classifies TCDD as a "known human carcinogen" (Group 1).

Risk assessment for OCDD often relies on the Toxic Equivalency Factor (TEF) approach. This method uses the well-characterized toxicity of TCDD as a reference to estimate the toxicity of other dioxin-like compounds. The TEF for OCDD is 0.0003, indicating that it is considered to be significantly less potent than TCDD.

Conclusion

This compound is a persistent environmental contaminant that exerts its toxic effects primarily through the Aryl Hydrocarbon Receptor signaling pathway. While less potent than TCDD, its ability to bioaccumulate and cause adverse health effects, particularly in the liver, warrants continued research and monitoring. The quantitative data, experimental protocols, and pathway information presented in this guide provide a comprehensive resource for scientists and professionals working to understand and mitigate the risks associated with OCDD exposure. Future research should focus on further elucidating the dose-response relationships for various health endpoints and exploring the potential for synergistic effects with other environmental contaminants.

References

- 1. Disposition of this compound (OCDD) in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dioxin-like effects observed in male rats following exposure to this compound (OCDD) during a 13-week study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Studies on the mechanism of absorption and distribution of 2,3,7,8-tetrachlorodibenzo-p-dioxin in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. well-labs.com [well-labs.com]

- 6. Disposition of this compound (OCDD) in male rats | ToxStrategies [toxstrategies.com]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

An In-Depth Technical Guide to the Mechanism of Action of Octachlorodibenzo-p-dioxin (OCDD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octachlorodibenzo-p-dioxin (OCDD) is a widespread and persistent environmental contaminant belonging to the polychlorinated dibenzo-p-dioxin (B167043) (PCDD) family. While its acute toxicity is low, its bioaccumulative nature raises concerns for long-term exposure. This technical guide provides a comprehensive overview of the molecular mechanism of action of OCDD, focusing on its interaction with the aryl hydrocarbon receptor (AhR) and the subsequent downstream signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biological processes to support further research and risk assessment.

Introduction

This compound is one of the most abundant and persistent PCDD congeners found in the environment and in biological tissues. Although it is considered less potent than its well-studied counterpart, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), its continuous low-level exposure and bioaccumulation potential necessitate a thorough understanding of its mechanism of action. The toxic effects of OCDD, like other dioxin-like compounds, are primarily mediated through the activation of the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.

The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The central mechanism of OCDD action involves its binding to and activation of the AhR. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the receptor undergoes a conformational change, translocates to the nucleus, and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) in the promoter regions of target genes, leading to altered gene expression and subsequent toxicological effects.

Quantitative Toxicological Data

The toxicity of OCDD is significantly lower than that of TCDD. Its toxic equivalency factor (TEF) is estimated to be 0.0003 (WHO 2005). The following tables summarize key quantitative data from in vivo studies.

Table 1: Toxicokinetic Parameters of this compound in Male Fischer 344 Rats

| Parameter | Value | Reference |

| Route of Administration | Intravenous (iv) | Birnbaum & Couture, 1988[1] |

| Dose | 50 µg/kg | Birnbaum & Couture, 1988[1] |

| Whole-body half-life | 3-5 months | Birnbaum & Couture, 1988[1] |

| Route of Administration | Oral (po) | Birnbaum & Couture, 1988[1] |

| Doses | 50, 500, 5000 µg/kg | Birnbaum & Couture, 1988[1] |

| Gastrointestinal Absorption | < 10% of administered dose | Birnbaum & Couture, 1988[1] |

| Major Route of Elimination | Feces | Birnbaum & Couture, 1988[1] |

| Major Tissue Depots | Liver > Adipose tissue > Skin | Birnbaum & Couture, 1988[1] |

Table 2: Dose-Response of OCDD on Hepatic Enzyme Induction in Male Fischer 344 Rats (13-week study)

| Number of Doses (50 µg/kg/day) | Hepatic OCDD Concentration (ng/g) | 7-Ethoxyresorufin-O-deethylase (EROD) Activity (pmol/min/mg protein) | Total Cytochrome P-450 (nmol/mg protein) | Reference |

| 0 (Control) | - | ~0.5 | ~0.6 | Couture et al., 1988[2] |

| 10 | ~200 | ~2 | ~0.7 | Couture et al., 1988[2] |

| 20 | ~400 | ~5 | ~0.8 | Couture et al., 1988[2] |

| 40 | ~800 | ~10 | ~1.0 | Couture et al., 1988[2] |

| 65 | ~1300 | ~20 (40-fold increase) | ~1.2 (2-fold increase) | Couture et al., 1988[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in the study of OCDD's mechanism of action.

In Vivo Administration and Tissue Collection

This protocol is based on the methodology described by Birnbaum & Couture (1988).[1]

-

Animal Model: Male Fischer 344 rats are commonly used.

-

Acclimation: Animals are acclimated to the laboratory conditions for at least one week prior to the experiment.

-

Dosing Preparation: For oral administration, OCDD is dissolved in a suitable vehicle such as corn oil. For intravenous administration, a suitable solvent is used.

-

Administration:

-

Oral Gavage: A specific dose of OCDD (e.g., 50 µg/kg body weight) is administered directly into the stomach using a gavage needle.

-

Intravenous Injection: The OCDD solution is injected into a tail vein.

-

-

Housing: Animals are housed individually in metabolism cages to allow for the separate collection of urine and feces.

-

Sample Collection: Urine and feces are collected daily.

-

Termination and Tissue Collection: At designated time points, animals are euthanized by an approved method (e.g., CO2 asphyxiation). Blood is collected via cardiac puncture. Tissues such as the liver, adipose tissue, and skin are excised, weighed, and stored appropriately (e.g., at -80°C) for subsequent analysis.

Quantification of OCDD in Biological Samples

This protocol outlines the general steps for quantifying OCDD in tissues using gas chromatography-mass spectrometry (GC-MS), a standard analytical method.

-

Sample Preparation:

-

A known amount of tissue is homogenized.

-

An internal standard (e.g., 13C-labeled OCDD) is added to the homogenate.

-

The sample is subjected to extraction with an organic solvent (e.g., hexane/dichloromethane).

-

The extract is then purified using column chromatography (e.g., silica (B1680970) gel, alumina) to remove interfering compounds.

-

-

GC-MS Analysis:

-

The purified extract is concentrated and injected into a high-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS).

-

The GC separates the different congeners based on their retention times.

-

The MS identifies and quantifies the congeners based on their mass-to-charge ratio.

-

-

Data Analysis: The concentration of OCDD in the sample is determined by comparing its peak area to that of the internal standard.

Ethoxyresorufin-O-deethylase (EROD) Assay

This assay measures the activity of CYP1A1, a key enzyme induced by AhR activation. The protocol is adapted for rat liver microsomes.

-

Preparation of Liver Microsomes:

-

Homogenize liver tissue in a cold buffer (e.g., Tris-HCl with EDTA).

-

Centrifuge the homogenate at a low speed (e.g., 9,000 x g) to pellet nuclei and cell debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration (e.g., using the Bradford assay).

-

-

EROD Assay:

-

In a 96-well plate, add the microsomal suspension to a reaction buffer containing 7-ethoxyresorufin.

-

Pre-incubate the plate at 37°C.

-

Initiate the reaction by adding NADPH.

-

After a set incubation time (e.g., 10-20 minutes), stop the reaction by adding a solvent like acetonitrile.

-

Measure the fluorescence of the product, resorufin, using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

-

Data Analysis: Calculate the EROD activity as pmol of resorufin produced per minute per mg of microsomal protein, based on a resorufin standard curve.

Conclusion

The mechanism of action of this compound is primarily mediated through the aryl hydrocarbon receptor signaling pathway, leading to altered gene expression and a range of toxicological effects. Although significantly less potent than TCDD, its persistence and bioaccumulation potential warrant careful consideration in human health risk assessment. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of toxicology and drug development, facilitating further investigation into the health effects of this ubiquitous environmental contaminant.

References

The Enduring Legacy of Octachlorodibenzo-p-dioxin: A Technical Guide to its Persistence in Soil and Sediment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octachlorodibenzo-p-dioxin (OCDD), the most chlorinated congener of the polychlorinated dibenzo-p-dioxins (PCDDs), is a persistent organic pollutant of significant environmental and toxicological concern. Its widespread presence in soil and sediment, primarily as a byproduct of industrial processes such as waste incineration and the manufacturing of certain chemicals, poses a long-term risk due to its chemical stability and potential for bioaccumulation. This technical guide provides an in-depth analysis of the factors governing OCDD's persistence, detailing its environmental fate, degradation pathways, and the analytical methodologies used for its quantification.

Data Presentation: Quantitative Persistence of OCDD

The persistence of OCDD in the environment is most commonly quantified by its half-life, which can vary significantly depending on environmental conditions. The following table summarizes reported half-life values for OCDD in soil and sediment from various studies.

| Matrix | Half-Life (Years) | Conditions/Location | Reference |

| Soil | ~14 | Contaminated with sodium pentachlorophenate (Na-PCP) | [1] |

| Soil | 60 - 80 | General estimate for dioxins in soil | [2] |

| Sediment | 6.0 ± 2.8 | Aquatic mesocosms |

Environmental Fate and Transport of OCDD in Soil and Sediment

The following diagram illustrates the primary pathways for the fate and transport of OCDD in soil and sediment environments. Due to its low water solubility and high lipophilicity, OCDD strongly adsorbs to organic matter and clay particles in soil and sediment, limiting its mobility.

Caption: Environmental fate and transport pathways of OCDD.

Experimental Protocols

Sample Collection and Preparation of Soil and Sediment

A standardized protocol for the collection of soil and sediment samples is crucial to ensure the integrity and representativeness of the data.

Materials:

-

Stainless steel trowel, spoon, or core sampler

-

Glass sample jars with Teflon-lined lids, pre-cleaned

-

Cooler with ice packs

-

Gloves (nitrile or other appropriate material)

-

Decontamination supplies (e.g., laboratory-grade detergent, deionized water, acetone, hexane)

Procedure:

-

Decontamination: All sampling equipment must be thoroughly decontaminated before each use to prevent cross-contamination. This typically involves washing with a laboratory-grade detergent, followed by rinses with deionized water, acetone, and finally hexane.

-

Sample Collection:

-

Surface Soil/Sediment: Remove any surface debris (e.g., leaves, rocks). Using a decontaminated stainless steel trowel or spoon, collect the top 0-15 cm of soil or sediment.

-

Subsurface Soil/Sediment: Use a core sampler to collect samples from the desired depth.

-

-

Homogenization: For composite samples, place the collected material into a stainless steel bowl and mix thoroughly until a uniform color and consistency are achieved. For discrete samples, this step is omitted.

-

Sample Storage: Transfer the homogenized sample into a pre-cleaned glass jar, filling it to minimize headspace.

-

Labeling and Transport: Label the sample jar with a unique identifier, date, time, and location of collection. Place the sample in a cooler with ice packs for transport to the laboratory.

-

Storage: Upon arrival at the laboratory, samples should be stored at 4°C in the dark until extraction.

Extraction and Cleanup of OCDD from Soil and Sediment (Based on US EPA Method 8290A)

This protocol outlines the extraction and cleanup of OCDD from soil and sediment samples prior to instrumental analysis.[3][4][5][6]

Materials:

-

Soxhlet extraction apparatus

-

Toluene (B28343), Hexane, Methylene chloride (pesticide grade or equivalent)

-

Anhydrous sodium sulfate (B86663)

-

Concentrator apparatus (e.g., Kuderna-Danish or rotary evaporator)

-

Chromatography columns

-

Silica (B1680970) gel (acid- and base-modified), Alumina (B75360), Carbon/Celite

-

Internal standards (e.g., ¹³C₁₂-labeled PCDD/Fs)

Procedure:

-

Sample Preparation: Air-dry the soil/sediment sample and sieve to remove large debris. Weigh approximately 10-20 g of the dried sample.

-

Spiking: Spike the sample with a known amount of ¹³C₁₂-labeled internal standards.

-

Extraction:

-

Mix the sample with anhydrous sodium sulfate to create a free-flowing powder.

-

Place the mixture in a Soxhlet extraction thimble.

-

Extract the sample with toluene for 16-24 hours.

-

-

Concentration: Concentrate the extract to a small volume (approximately 1 mL) using a Kuderna-Danish or rotary evaporator.

-

Cleanup: The crude extract requires extensive cleanup to remove interfering compounds. This is typically a multi-step process:

-

Acid/Base Wash: Partition the extract against concentrated sulfuric acid and then a potassium hydroxide (B78521) solution to remove acidic and basic interferences.

-

Column Chromatography:

-

Pass the extract through a multi-layered silica gel column (containing acidic, basic, and neutral silica) to remove nonpolar interferences.

-

Further purify the eluate on an alumina column.

-

For highly contaminated samples, a carbon/Celite column is used to separate PCDD/Fs from other planar aromatic compounds.

-

-

-

Final Concentration: Concentrate the purified extract to a final volume of 10-20 µL in nonane. Add recovery standards just before analysis.

Instrumental Analysis by High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS)

HRGC/HRMS is the gold standard for the quantification of OCDD due to its high sensitivity and selectivity.[3][4][7][8][9][10][11]

Instrumentation:

-

High-Resolution Gas Chromatograph (HRGC) equipped with a capillary column (e.g., DB-5ms).

-

High-Resolution Mass Spectrometer (HRMS) capable of a resolution of ≥10,000.

Procedure:

-

Instrument Calibration: Calibrate the HRGC/HRMS system using a series of standard solutions containing known concentrations of native and ¹³C₁₂-labeled PCDD/Fs.

-

Sample Injection: Inject 1-2 µL of the final sample extract into the GC.

-

Chromatographic Separation: The GC separates the different PCDD/F congeners based on their boiling points and interaction with the column stationary phase.

-

Mass Spectrometric Detection: The HRMS is operated in the selected ion monitoring (SIM) mode to detect the specific molecular ions of OCDD and its labeled internal standard.

-

Quantification: The concentration of OCDD in the sample is determined by comparing the peak area of the native OCDD to the peak area of the corresponding ¹³C₁₂-labeled internal standard.

Caption: Experimental workflow for OCDD analysis.

Microbial Degradation of OCDD

The primary mechanism for the microbial degradation of highly chlorinated dioxins like OCDD in anaerobic soil and sediment is reductive dechlorination.[12][13][14][15][16] In this process, anaerobic microorganisms use the chlorinated dioxin as an electron acceptor, sequentially removing chlorine atoms. This process is often slow and results in the formation of less chlorinated, and often more toxic, congeners.

The following diagram illustrates a generalized signaling pathway for the bacterial degradation of aromatic compounds, which can be adapted to understand the initial steps of dioxin degradation. Specific enzymes and regulatory proteins for OCDD are still an active area of research.

References

- 1. Estimation of OCDD degradation rate in soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review of Soil Contaminated with Dioxins and Biodegradation Technologies: Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. epa.gov [epa.gov]

- 4. epa.gov [epa.gov]

- 5. well-labs.com [well-labs.com]

- 6. NEMI Method Summary - 8290A [nemi.gov]

- 7. env.go.jp [env.go.jp]

- 8. agilent.com [agilent.com]

- 9. 6835044.fs1.hubspotusercontent-na1.net [6835044.fs1.hubspotusercontent-na1.net]

- 10. analiticasal.com [analiticasal.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Microbial reductive dechlorination of PCBs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. astswmo.org [astswmo.org]

- 15. Stimulated microbial reductive dechlorination following surfactant treatment at the Bachman Road site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enhanced reductive dechlorination of DDT in an anaerobic system of dissimilatory iron-reducing bacteria and iron oxide (Journal Article) | ETDEWEB [osti.gov]

A Technical Guide to the Historical Trends of OCDD Environmental Contamination

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Octachlorodibenzodioxin (OCDD), a prominent member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, has been a persistent environmental contaminant of global concern. This technical guide provides an in-depth analysis of the historical trends of OCDD contamination across various environmental compartments. It details the primary sources, temporal shifts in concentration, and the underlying factors driving these changes. The guide also presents key experimental protocols for OCDD analysis and visualizes the complex relationships of its environmental pathways. Understanding the historical context of OCDD contamination is crucial for assessing its long-term environmental fate, human exposure risks, and the efficacy of regulatory interventions.

Introduction to OCDD and its Environmental Significance

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) are a group of persistent organic pollutants (POPs) that are unintended byproducts of various industrial and combustion processes. Among the 75 PCDD congeners, OCDD is often the most abundant in environmental samples and emissions from sources like waste incineration. Although its toxicity is lower than that of 2,3,7,8-tetrachlorodibenzodioxin (TCDD), its prevalence and persistence make it a significant environmental concern. OCDD is characterized by its low water solubility, high lipophilicity, and resistance to degradation, leading to its bioaccumulation in food chains.

Primary Historical Sources of OCDD Contamination

The environmental burden of OCDD is primarily of anthropogenic origin, with significant releases dating back to the proliferation of the chemical industry in the 1920s and peaking around the 1970s. Key historical sources include:

-

Industrial Processes: A major historical source of OCDD has been the production and use of chlorinated organic chemicals. Specifically, the manufacturing of pentachlorophenol (B1679276) (PCP), a widely used wood preservative and pesticide, has been identified as a significant source of OCDD contamination. The production processes for other chlorinated pesticides, such as 2,4,5-T, also contributed to PCDD

An In-Depth Technical Guide on the Solubility of Octachlorodibenzo-p-dioxin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octachlorodibenzo-p-dioxin (OCDD), a highly chlorinated and persistent organic pollutant. Understanding the solubility of OCDD in various organic solvents is crucial for a wide range of scientific applications, including environmental remediation, toxicological studies, and the development of analytical methods. This document compiles available quantitative solubility data, details the experimental protocols used for these measurements, and provides visual representations of the experimental workflow.

Quantitative Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different environments. For a non-polar and highly stable molecule like OCDD, solubility in organic solvents is significantly higher than in aqueous solutions. The following table summarizes the available quantitative solubility data for OCDD in a selection of organic solvents. It is important to note that while the data is sourced from the National Toxicology Program Chemical Repository Database, the specific temperature at which these solubilities were determined is not explicitly stated in the available records.[1]

| Organic Solvent | Solubility (g/L) |

| Acetic Acid | 0.048 |

| Anisole | 1.730 |

| Chloroform | 0.562 |

| o-Dichlorobenzene | 1.832 |

| Dioxane | 0.384 |

| Diphenyl Oxide | 0.841 |

| Pyridine | 0.400 |

| Xylene | 3.575 |

Data sourced from the National Toxicology Program Chemical Repository Database via PubChem.[1]

Experimental Protocols for Determining Solubility

The determination of the solubility of hydrophobic compounds like OCDD requires precise and sensitive analytical techniques due to their low solubility in many solvents. The "generator column" method is a widely accepted and robust technique for measuring the aqueous solubility of such compounds and can be adapted for organic solvents. This method, as described in the literature by Shiu et al. (1988), provides a reliable means to generate saturated solutions for analysis.[2][3][4][5][6][7][8]

Principle of the Generator Column Method

The generator column method involves passing a solvent through a column packed with a solid support material coated with an excess of the solute (in this case, OCDD). As the solvent flows through the column, it becomes saturated with the solute at a controlled temperature. The resulting saturated solution is then collected and its concentration is determined using a suitable analytical technique, typically high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

Detailed Experimental Workflow

The following is a generalized protocol for determining the solubility of OCDD in an organic solvent using the generator column method, based on established principles.

1. Preparation of the Generator Column:

-